molecular formula C8H7BrN2S B2513826 7-bromo-4-methyl-1,3-benzothiazol-2-amine CAS No. 1157454-73-3

7-bromo-4-methyl-1,3-benzothiazol-2-amine

Cat. No.: B2513826
CAS No.: 1157454-73-3
M. Wt: 243.12
InChI Key: YSELEMFWTDAHPP-UHFFFAOYSA-N
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Description

7-bromo-4-methyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C8H7BrN2S and a molecular weight of 243.13 g/mol It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-methyl-1,3-benzothiazol-2-amine can be achieved through several synthetic pathways. One common method involves the bromination of 4-methyl-1,3-benzothiazol-2-amine using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the handling of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 7-bromo-4-methyl-1,3-benzothiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds .

Biology

The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It has been studied for its antimicrobial and anticancer properties .

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents. Research has focused on their ability to inhibit specific enzymes or receptors involved in disease pathways .

Industry

In the industrial sector, the compound is used in the development of new materials with unique properties. It is also employed in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 7-bromo-4-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-4-methyl-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and bromine substituents influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

7-bromo-4-methyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSELEMFWTDAHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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